molecular formula C14H10FNO4 B2559574 4-Fluoro-2-nitrophenyl 4-methylbenzoate CAS No. 811461-05-9

4-Fluoro-2-nitrophenyl 4-methylbenzoate

Cat. No.: B2559574
CAS No.: 811461-05-9
M. Wt: 275.235
InChI Key: SLZLEUGLYSNQHE-UHFFFAOYSA-N
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Description

4-Fluoro-2-nitrophenyl 4-methylbenzoate is an organic compound with the molecular formula C14H10FNO4. It is a derivative of benzoic acid and contains both fluorine and nitro functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-nitrophenyl 4-methylbenzoate typically involves the esterification of 4-fluoro-2-nitrophenol with 4-methylbenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-nitrophenyl 4-methylbenzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The nitro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products

    Nucleophilic substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of 4-fluoro-2-aminophenyl 4-methylbenzoate.

    Oxidation: Formation of 4-fluoro-2-nitrophenyl 4-carboxybenzoate.

Scientific Research Applications

4-Fluoro-2-nitrophenyl 4-methylbenzoate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-nitrophenyl 4-methylbenzoate involves its interaction with nucleophiles or reducing agents. The nitro group can act as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. In reduction reactions, the nitro group is converted to an amino group, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-nitrophenol: Similar structure but lacks the ester functionality.

    4-Methylbenzoic acid: Similar structure but lacks the nitro and fluoro groups.

    4-Fluoro-2-aminophenyl 4-methylbenzoate: A reduced form of the compound with an amino group instead of a nitro group.

Uniqueness

4-Fluoro-2-nitrophenyl 4-methylbenzoate is unique due to the presence of both fluorine and nitro groups, which impart distinct reactivity and properties. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

(4-fluoro-2-nitrophenyl) 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c1-9-2-4-10(5-3-9)14(17)20-13-7-6-11(15)8-12(13)16(18)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZLEUGLYSNQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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